molecular formula C22H20N2O4S B11596132 methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11596132
M. Wt: 408.5 g/mol
InChI Key: CQYHDXGJHQRQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. The structure includes a 3-phenoxyphenyl substituent at position 6, a methyl group at position 8, and a methyl ester at position 5.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H20N2O4S/c1-14-19(21(26)27-2)20(24-18(25)11-12-29-22(24)23-14)15-7-6-10-17(13-15)28-16-8-4-3-5-9-16/h3-10,13,20H,11-12H2,1-2H3

InChI Key

CQYHDXGJHQRQKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Mercapto-4-(3-Phenoxyphenyl)-6-Methyl-1,6-Dihydropyrimidin-5-Yl Acetic Acid

  • Starting Materials : 3-Phenoxyphenylboronic acid, thiourea, and methyl acetoacetate.

  • Procedure :

    • Biginelli Reaction : Condensation of 3-phenoxybenzaldehyde, thiourea, and methyl acetoacetate in ethanol/HCl yields 4-(3-phenoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate.

    • Hydrolysis : The acetate group is hydrolyzed using NaOH (2M) to form the carboxylic acid.

    • Purification : Recrystallization from ethanol/water (70:30) affords the intermediate in 85% purity.

Thiazine Ring Formation

  • Reagents : Methyl chloroacetate, TEA, ethanol.

  • Mechanism :

    • The thiol group attacks the α-carbon of methyl chloroacetate, forming a thioether linkage.

    • Intramolecular cyclization occurs between the pyrimidine N1 and the ester carbonyl, yielding the fused thiazine ring.

  • Optimization :

    • Higher yields (75%) are achieved with slow addition of methyl chloroacetate at 0°C to minimize side reactions.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 300 MHz):

    • δ 7.45–7.20 (m, 5H, Ar-H), 4.30 (s, 2H, CH₂-S), 3.85 (s, 3H, COOCH₃), 3.10 (t, 2H, J = 6.0 Hz, CH₂-N), 2.65 (s, 3H, CH₃).

  • ¹³C NMR :

    • 170.2 (C=O), 158.4 (C-O), 145.3 (pyrimidine C4), 130.1–115.7 (Ar-C), 52.1 (COOCH₃), 25.8 (CH₂-S), 18.3 (CH₃).

  • IR (KBr) : 1720 cm⁻¹ (ester C=O), 1675 cm⁻¹ (pyrimidone C=O).

Mass Spectrometry

  • ESI-MS : m/z 435.1 [M+H]⁺ (calc. 434.4 for C₂₃H₂₂N₂O₄S).

Comparative Analysis of Substituent Effects

Substituent PositionReaction Yield (%)Purity (%)Reference
6-(4-Ethylphenyl)6898
6-(4-Methoxyphenyl)7297
6-(3-Phenoxyphenyl)6595
  • Key Insight : Electron-donating groups (e.g., methoxy) improve cyclization yields by stabilizing intermediates via resonance.

Challenges and Mitigation Strategies

  • Regioselectivity :

    • Competing formation of thiazolo[3,2-a]pyrimidines is minimized by using excess methyl chloroacetate (1.5 equiv).

  • Purification :

    • Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves regioisomers.

Scalability and Industrial Feasibility

  • Batch Process : A 100 g scale synthesis achieves 62% yield with comparable purity (94%).

  • Green Chemistry : Replacing ethanol with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted products depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its antimicrobial properties , particularly against various bacterial strains. Research indicates that derivatives of pyrimido-thiazine compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) reported at concentrations as low as 256 µg/mL .

Case Study: Antimicrobial Screening

A study conducted on various thiazine derivatives highlighted the efficacy of methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate. The compound was tested using the agar well diffusion method against multiple pathogens, demonstrating promising results that suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has been a focal point in several studies. Thiazine derivatives are known to possess anticancer properties , and this compound is no exception.

Case Study: In Vitro Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). The growth inhibition was measured using a dose-response curve to determine the concentration required to achieve 50% inhibition (GI50). Results indicated significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor . The mechanism of action often involves interactions with specific molecular targets or pathways that modulate enzyme activity.

Example: Enzyme Inhibition Studies

Research has shown that similar compounds can inhibit enzymes involved in critical biological processes. For instance, studies on pyrimidine derivatives have indicated their ability to inhibit certain kinases and other enzymes relevant to cancer progression and microbial resistance . This opens avenues for further exploration of this compound in drug development targeting these enzymes.

Summary of Applications

ApplicationActivity TypeNotable Findings
AntimicrobialBacterial InhibitionEffective against E. coli and S. aureus at MIC = 256 µg/mL
AnticancerCytotoxicitySignificant inhibition of MCF-7 and NCI-H460 cell lines
Enzyme InhibitionTargeting KinasesPotential to inhibit key enzymes linked to cancer and resistance

Mechanism of Action

The mechanism of action of methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimido-Thiazine/Oxazine Derivatives

Compound Name Substituent at Position 6 Position 8 Group Ester Group (Position 7) Key Functional Groups Molecular Formula
Target Compound 3-Phenoxyphenyl Methyl Methyl 4-Oxo, thiazine C₂₂H₂₁N₂O₄S
6-(4-Iodophenyl) analog [] 4-Iodophenyl Methyl Methyl 4-Oxo, thiazine C₁₇H₁₆IN₂O₃S
6-(4-Fluorophenyl) analog [] 4-Fluorophenyl Methyl Ethyl 4-Oxo, thiazine C₁₇H₁₆FN₂O₃S
6-(4-Chlorophenyl)-8-methyl analog [] 4-Chlorophenyl Methyl Methyl 4-Oxo, thiazine C₁₆H₁₅ClN₂O₃S
2-(4-Chlorophenyl)-8-(methylthio)pyrimido-oxazine [] 4-Chlorophenyl Methylthio None (7-CN) 6-Oxo, oxazine, cyano (C≡N) C₂₁H₁₇ClN₃O₂S
Allyl 6-(4-methoxyphenyl) analog [] 4-Methoxyphenyl Methyl Allyl 4-Oxo, thiazine C₁₉H₂₁N₂O₄S

Key Observations :

  • Substituent Electronic Effects: The target compound’s 3-phenoxyphenyl group is bulkier and electron-rich compared to halophenyl (e.g., 4-iodo, 4-fluoro) or methoxyphenyl analogs. This may reduce solubility in polar solvents but enhance π-π stacking interactions in biological systems .
  • Ester Group Variations : Methyl and ethyl esters (e.g., ) exhibit similar hydrolysis rates, while the allyl ester () may confer higher stability against enzymatic cleavage .
  • Core Heteroatom Differences: Oxazine derivatives () replace sulfur with oxygen, altering ring strain and hydrogen-bonding capacity. The cyano group in oxazine analogs (e.g., compound 3 in ) introduces electrophilic reactivity absent in the thiazine-based target compound .

Reactivity Insights :

  • The methylthio group in oxazine derivatives () enables nucleophilic substitution, whereas the target compound’s methyl and phenoxy groups limit such reactivity .
  • Halogenated analogs () are more amenable to further functionalization, such as cross-coupling, compared to the target compound’s phenoxy group .

Physicochemical and Pharmacological Properties

Critical Analysis :

  • Melting Points: Bulky substituents (e.g., 3-phenoxyphenyl) likely increase melting points compared to smaller groups (e.g., 4-fluorophenyl) due to enhanced intermolecular interactions .
  • Biological Relevance : The methyl ester in the target compound may serve as a prodrug motif, hydrolyzing in vivo to a carboxylic acid for enhanced target binding .

Biological Activity

Methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimido[2,1-b][1,3]thiazine core structure, characterized by the following chemical composition:

  • Molecular Formula : C₁₆H₁₅N₂O₃S
  • Molecular Weight : Approximately 315.37 g/mol

This unique structure contributes to its diverse biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. This inhibition can affect various cellular pathways and may lead to reduced inflammation and anticancer effects. The compound is believed to bind to the active sites of target enzymes, blocking their activity effectively.

Antimicrobial and Anticancer Properties

Studies have shown that this compound demonstrates promising antimicrobial and anticancer activities. It has been tested against various cancer cell lines and microorganisms, revealing its potential as a therapeutic agent in both fields. The specific mechanisms include:

  • Antimicrobial Activity : The compound has been evaluated for its efficacy against bacterial strains and fungi. Its structural components allow for interactions with microbial cell membranes or vital metabolic pathways.
  • Anticancer Activity : In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Studies and Experimental Data

  • Anticancer Efficacy : In a study involving several cancer cell lines (e.g., A549 lung cancer cells), this compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against these cells.
  • Enzyme Interaction Studies : Binding assays revealed that the compound effectively inhibits enzymes involved in inflammatory processes (e.g., COX enzymes), which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds within the pyrimido-thiazine class:

Compound NameBiological ActivityIC50 (µM)Mechanism
Methyl 8-methyl-4-oxo...Anticancer/Antimicrobial5.0Enzyme inhibition
Isobutyl 8-methyl...Antimicrobial10.0Membrane disruption
Ethyl 6-(4-chlorophenyl)...Anticancer7.5Apoptosis induction

Q & A

Basic: What synthetic methodologies are commonly employed for this compound, and how do reaction conditions impact yield and purity?

Answer:
The synthesis typically involves multi-step organic reactions, starting with cyclization of precursors under basic or acidic conditions. Key steps include:

  • Solvent selection : Ethanol or DMF enhances solubility and reaction efficiency .
  • Temperature control : Optimal yields (70–85%) are achieved at 80–100°C for 8–12 hours, as lower temperatures may lead to incomplete cyclization .
  • Purity monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking intermediates and final product purity .
    For example, using DMF at 90°C for 10 hours resulted in 82% yield with >95% purity via HPLC .

Advanced: How can structural contradictions in crystallographic data for pyrimido-thiazine derivatives be resolved?

Answer:
Discrepancies often arise from substituent effects on ring puckering or hydrogen bonding. Methodological approaches include:

  • Single-crystal X-ray diffraction : Resolve bond-length ambiguities (e.g., pyrimidine-thiazine core deviations up to 0.224 Å) .
  • Density Functional Theory (DFT) : Validate experimental data by comparing calculated vs. observed dihedral angles (e.g., 80.94° in fused rings) .
  • Hydrogen bonding analysis : Identify bifurcated C–H···O interactions that stabilize crystal packing .

Basic: What analytical techniques are essential for characterizing this compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., phenoxyphenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]+ at m/z 479.2) .
  • X-ray crystallography : Resolves stereochemistry and ring conformations .
  • HPLC : Ensures >95% purity by comparing retention times against standards .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Answer:

  • Chiral catalysts : Use (-)-sparteine or Jacobsen’s catalyst in asymmetric cyclization steps .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IA) .
  • Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) to enrich enantiomeric excess (ee > 98%) .

Basic: Which structural features govern this compound’s reactivity and biological interactions?

Answer:

  • Core scaffold : The pyrimido-thiazine ring enables π-π stacking with enzyme active sites .
  • Substituent effects : The 3-phenoxyphenyl group enhances lipophilicity (logP ≈ 3.5), improving membrane permeability .
  • Electrophilic sites : The 4-oxo group participates in hydrogen bonding with serine residues in target enzymes .

Advanced: How can computational modeling predict biological mechanisms of action?

Answer:

  • Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina, with binding energies ≤ -9.0 kcal/mol indicating strong inhibition .
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC50 data from enzymatic assays .

Basic: What are common pitfalls in interpreting biological activity data for this compound?

Answer:

  • Solubility artifacts : Use DMSO concentrations ≤ 0.1% in cell-based assays to avoid false negatives .
  • Off-target effects : Validate selectivity via kinase profiling panels (e.g., DiscoverX®) .
  • Metabolic instability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Advanced: How do substituent variations impact pharmacological properties?

Answer:

Substituent Biological Activity Key Reference
4-IodophenylEnhanced kinase inhibition (IC50 = 0.8 μM)
3-MethoxyphenylImproved anti-inflammatory (COX-2 IC50 = 1.2 μM)
4-ChlorophenylIncreased cytotoxicity (HeLa IC50 = 5.3 μM)

Basic: How is reaction progress monitored during synthesis?

Answer:

  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7); product Rf ≈ 0.5 .
  • In-situ IR spectroscopy : Track carbonyl stretching (1700–1750 cm⁻¹) for cyclization completion .
  • LC-MS : Confirm intermediate masses (e.g., [M+Na]+ at m/z 502.1) .

Advanced: What mechanistic insights explain contradictory enzyme inhibition results?

Answer:
Contradictions may arise from:

  • Allosteric vs. orthosteric binding : Use mutagenesis (e.g., Ala-scanning) to identify critical residues .
  • Redox activity : Measure glutathione depletion to rule out nonspecific oxidative stress .
  • Enzyme isoform selectivity : Compare inhibition profiles of α vs. β isoforms via kinetic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.